molecular formula C30H44O3 B011431 ganoderic acid S CAS No. 104759-35-5

ganoderic acid S

Cat. No. B011431
M. Wt: 452.7 g/mol
InChI Key: AQUHIKXTCOSRFY-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction Ganoderic acids (GAs) are highly oxygenated lanostane-type triterpenoids found in Ganoderma lucidum, a medicinal mushroom. They have gained attention for their pharmacological functions and are produced through submerged fermentation of G. lucidum. The biosynthesis of GAs involves several key enzymes and pathways, contributing to their unique chemical and physical properties (Xu, Zhao, & Zhong, 2010).

Synthesis Analysis The synthesis of ganoderic acids, including ganoderic acid S, involves complex biochemical pathways. These pathways include the mevalonate pathway and the involvement of several cytochrome P450 monooxygenases and other enzymes (Ren et al., 2010). The optimization of fermentation conditions and genetic manipulation of G. lucidum can enhance GA production.

Molecular Structure Analysis Ganoderic acids are characterized by a lanostane skeleton, which contributes to their distinct molecular structure. Ganoderic acid S, like other GAs, features multiple oxygenated functional groups that are crucial for its bioactivity (Hirotani & Furuya, 1986).

Chemical Reactions and Properties Ganoderic acids undergo various chemical reactions due to their functional groups. These reactions include oxidation, reduction, and hydroxylation, primarily mediated by enzymes such as cytochrome P450s (Yang et al., 2018). These reactions impact their chemical properties and potential applications.

Physical Properties Analysis The physical properties of ganoderic acids, such as solubility, stability, and melting points, are influenced by their highly oxygenated structure. For instance, ganoderic acids show varying degrees of stability in different solvents, which is important for their extraction and purification (Li et al., 2013).

Chemical Properties Analysis Ganoderic acids exhibit a range of chemical properties due to their triterpenoid structure. These include interactions with other molecules and enzymes, which are crucial for their pharmacological activities. The functional groups present in ganoderic acids play a significant role in these interactions (Wang et al., 2011).

Scientific Research Applications

  • Cancer Research :

    • Ganoderic acids inhibit the proliferation of HeLa human cervical carcinoma cells by altering proteins involved in cell proliferation, cell death, carcinogenosis, oxidative stress, calcium signaling, and ER stress (Qing-xi Yue et al., 2010).
    • They play a key role in apoptosis and modulate various signaling proteins in cancer (B. S. Gill et al., 2018).
    • Ganoderic acid is responsible for inhibiting tumor cell growth and cancer treatment (M. Heydarian et al., 2015).
  • Pharmacological Activities :

    • It exhibits anticancer, immunoregulation, anti-oxidation, anti-diabetes, and anti-HIV properties (Fei Zhang & Ru-ming Liu, 2019).
    • Ganoderic acid-loaded solid lipid nanoparticles are investigated for potential hepatoprotective nano-formulations (Habiba Shafique et al., 2019).
    • It possesses antitumor and significant pharmacological activities, making it an attractive alternative for efficient bioproduction in a heterologous host (Wen-Fang Wang et al., 2018).
  • Antiviral and Hepatoprotective Effects :

  • Other Applications :

    • Ganoderic acids have potential pharmacological functions and are produced through submerged fermentation of Ganoderma lucidum (Jun-Wei Xu et al., 2010).
    • They are effective as supplemental therapies and improve health when combined with other medications to treat hepatitis, fatigue syndrome, and prostate cancer (Chengyuan Liang et al., 2019).

properties

IUPAC Name

(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUHIKXTCOSRFY-YAMUFALGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316818
Record name Ganoderic acid S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ganoderic acid S

CAS RN

104759-35-5
Record name Ganoderic acid S
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104759-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganoderic acid S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ganoderic acid S
Reactant of Route 2
ganoderic acid S
Reactant of Route 3
ganoderic acid S
Reactant of Route 4
Reactant of Route 4
ganoderic acid S
Reactant of Route 5
ganoderic acid S
Reactant of Route 6
ganoderic acid S

Citations

For This Compound
164
Citations
N Feng, Y Wei, J Feng, Q Tang, Z Zhang… - Biomedical …, 2018 - Wiley Online Library
… Ganoderic acid S, ganoderic acid T and ganoderol B are … on the preparation of ganoderic acid S, ganoderic acid T and … was adapted to isolate ganoderic acid S, ganoderic acid T and …
M Hirotani, I Asaka, C Ino, T Furuya, M Shiro - Phytochemistry, 1987 - Elsevier
… [13] reported the isolation of a new ganoderic acid derivative from the same fungus which was designated ganoderic acid S. After discussion with Dr. Fujimoto, their new compound has …
Number of citations: 104 www.sciencedirect.com
RM Liu, JJ Zhong - Phytomedicine, 2011 - Elsevier
… In this work, the effects of a pair of positional isomer of ganoderic acids (GAs), namely ganoderic acid Mf (GA-Mf) and ganoderic acid S (GA-S) purified from the fermented mycelia of …
Number of citations: 125 www.sciencedirect.com
X Ren, J Wang, L Huang, K Cheng… - … Journal of Medicinal …, 2020 - dl.begellhouse.com
… Ganoderic acid TQ, ganoderiol F, ganoderic acid S, ganodermanontriol, and ganoderic acid TR have higher microtuble-stabilizing activity than the other 19 triterpenoids from G. lingzhi.…
Number of citations: 9 www.dl.begellhouse.com
T Kohno, T Hai-Bang, Q Zhu, Y Amen… - Journal of natural …, 2017 - Springer
… Among the investigated compounds, ganoderic acid TQ, ganoderiol F, ganoderic acid S, ganodermanontriol and ganoderic acid TR were found to have the highest activities. A structure…
Number of citations: 16 link.springer.com
Y Qi, L Zhao, HH Sun - Frontiers in pharmacology, 2012 - frontiersin.org
To examine the composition of lanostanoids in Ganoderma lucidum, we have developed a liquid chromatography–mass spectrometry (LC–MS) method by using the ganoderic acids …
Number of citations: 22 www.frontiersin.org
S Baby, AJ Johnson, B Govindan - Phytochemistry, 2015 - Elsevier
Ganoderma is a genus of medicinal mushrooms. This review deals with secondary metabolites isolated from Ganoderma and their biological significance. Phytochemical studies over …
Number of citations: 377 www.sciencedirect.com
B Chen, J Tian, J Zhang, K Wang, L Liu, B Yang, L Bao… - Fitoterapia, 2017 - Elsevier
Seven new compounds including four lanostane triterpenoids, lucidenic acids QS (1–3) and methyl ganoderate P (4), and three triterpene-farnesyl hydroquinone conjugates, …
Number of citations: 70 www.sciencedirect.com
RM Liu, YB Li, JJ Zhong - European journal of pharmacology, 2012 - Elsevier
… Ganoderic acid Mf, ganoderic acid S, and ganoderic acid T have the same carbon skeleton, … HeLa cells at the G1 phase, and ganoderic acid S can arrest HeLa cells at the S phase (Liu …
Number of citations: 90 www.sciencedirect.com
C Liang, D Tian, Y Liu, H Li, J Zhu, M Li, M Xin… - European Journal of …, 2019 - Elsevier
Ganoderma lucidum is a multi-purpose plant medicine that is homologous to functional food. The most attractive properties of G. lucidum are its immunomodulatory and antitumour …
Number of citations: 139 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.